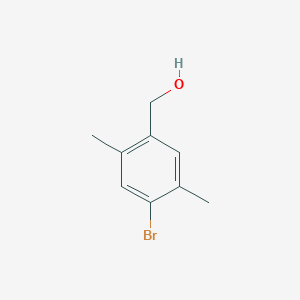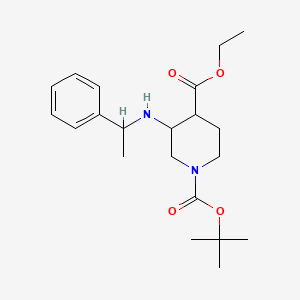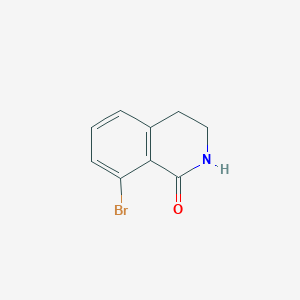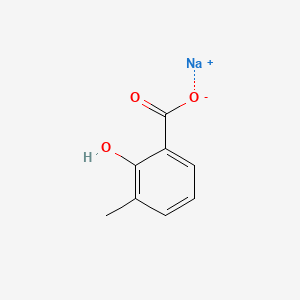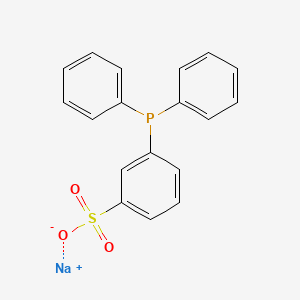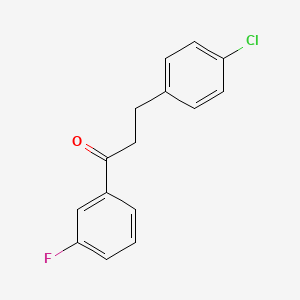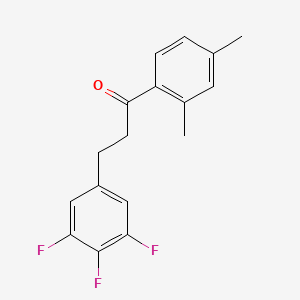
1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the first paper discusses a fragrance material that is part of the Alkyl Cyclic Ketones group, which shares some structural similarities with the target compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of ketones with various aldehydes, as seen in the second paper, where 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives were synthesized . This suggests that a similar approach could potentially be used for synthesizing this compound, involving a condensation reaction between appropriate precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman, NMR, and single crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular conformation and the spatial arrangement of atoms within the molecule. For the target compound, similar analytical methods could be employed to determine its molecular structure.
Chemical Reactions Analysis
The third paper discusses the chemical reactions of a bis(dimethylphenylsilyl)tetrafluoroethane compound with benzaldehyde to produce trifluorovinylated and tetrafluoroethylenated products . This indicates that compounds with dimethylphenyl groups can undergo reactions with carbonyl compounds, which could be relevant for understanding the reactivity of the target compound.
Physical and Chemical Properties Analysis
The first paper provides a comprehensive review of the physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data for a related fragrance ingredient . These properties are crucial for assessing the safety and potential applications of the compound. For this compound, similar evaluations would be necessary to fully understand its physical and chemical properties.
Applications De Recherche Scientifique
Chemical Synthesis and Application
Organic compounds with complex structures, including those similar to the specified compound, are often studied for their potential applications in various fields such as materials science, pharmaceuticals, and energy. For example, the synthesis and application of dimethyl carbonate (DMC) from propylene carbonate and methanol are discussed, highlighting DMC's role as a solvent in lithium-ion batteries and its production through an environmentally friendly process [Deng et al., 2019].
Environmental Degradation
The degradation of polyfluoroalkyl chemicals in the environment, including processes involving complex organic molecules, has been reviewed. This research emphasizes the significance of understanding the biodegradability and environmental fate of such compounds [Liu & Mejia Avendaño, 2013].
Biological and Medicinal Research
Chalcones, compounds related to the one mentioned, have been studied for their chemical and biological potentials, including their presence in nature and their conversion to flavanones, which have a close structural and biogenetic relationship [Yazdan, 2015]. This suggests that similar compounds could have significant biological activities and potential applications in drug development.
Analytical and Environmental Chemistry
The analysis of various ethers, including fluoroalkylether compounds in environmental and biomonitoring samples, highlights the need for understanding the environmental occurrence, fate, and effects of complex organic molecules [Munoz et al., 2019]. This research points to the importance of monitoring and assessing the impact of such compounds on health and the environment.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-3-5-13(11(2)7-10)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACJYQCWDJRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645012 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-00-2 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

